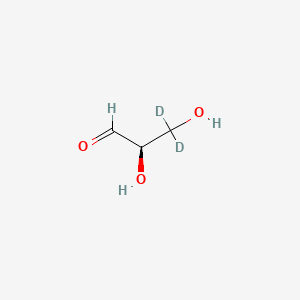
D-Glyceraldehyde-3,3'-d2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Glyceraldehyde-3,3’-d2 is a deuterium-labeled analogue of D-Glyceraldehyde, the simplest of all aldoses. It is a stable isotope-labeled compound used in various scientific research applications. The molecular formula of D-Glyceraldehyde-3,3’-d2 is C3H4D2O3, and it has a molecular weight of 92.09.
准备方法
Synthetic Routes and Reaction Conditions: D-Glyceraldehyde-3,3’-d2 can be synthesized through the oxidation of ketohexoses. For instance, D-fructose can be treated with lead tetraacetate in acetic acid, resulting in the formation of a formic acid-glycolic acid diester of D-Glyceraldehyde. This diester can then be hydrolyzed with dilute acid to yield D-Glyceraldehyde .
Industrial Production Methods: The industrial production of D-Glyceraldehyde-3,3’-d2 involves the use of stable isotope labeling techniques. These methods ensure the incorporation of deuterium atoms into the glyceraldehyde molecule, providing a high-purity product suitable for research and industrial applications.
化学反应分析
Types of Reactions: D-Glyceraldehyde-3,3’-d2 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: D-Glyceraldehyde-3,3’-d2 can be oxidized using reagents such as lead tetraacetate or periodate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions may involve nucleophiles such as thiols or amines
Major Products:
科学研究应用
D-Glyceraldehyde-3,3’-d2 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Utilized in drug development and pharmacokinetic studies to investigate the metabolism of pharmaceutical compounds.
Industry: Applied in the production of labeled compounds for quality control and analytical testing .
作用机制
D-Glyceraldehyde-3,3’-d2 exerts its effects primarily through its involvement in metabolic pathways. It is an intermediate in glycolysis and gluconeogenesis, where it is converted to 1,3-bisphosphoglycerate by the enzyme glyceraldehyde-3-phosphate dehydrogenase. This conversion involves the oxidative phosphorylation of D-Glyceraldehyde-3,3’-d2, with the cofactor NAD playing a crucial role .
相似化合物的比较
D-Glyceraldehyde: The unlabelled analogue of D-Glyceraldehyde-3,3’-d2, with the same chemical structure but without deuterium atoms.
L-Glyceraldehyde: The enantiomer of D-Glyceraldehyde, differing in the spatial arrangement of atoms.
Dihydroxyacetone: A structural isomer of glyceraldehyde, differing in the position of the carbonyl group
Uniqueness: D-Glyceraldehyde-3,3’-d2 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various scientific studies. This labeling provides a distinct advantage in metabolic research, enabling the detailed study of biochemical pathways and reaction mechanisms.
属性
IUPAC Name |
(2R)-3,3-dideuterio-2,3-dihydroxypropanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/t3-/m0/s1/i2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQZXJOMYWMBOU-NFTRXVFISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([C@H](C=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
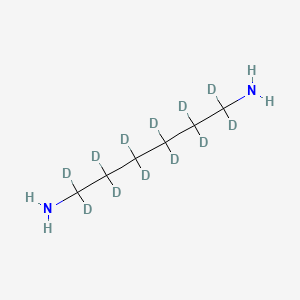
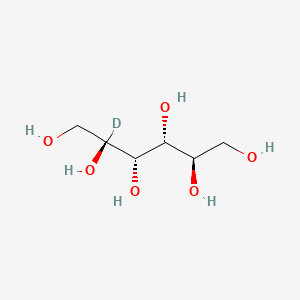
![Carbamic acid, methyl[(methylamino)(methylimino)methyl]-, ethyl ester (9CI)](/img/new.no-structure.jpg)
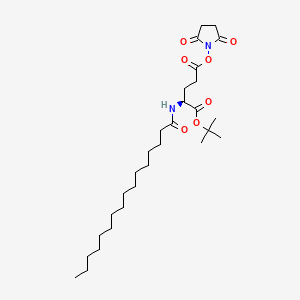

![N-[1-(1,2-dihydroxyethyl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B583734.png)
![N-[(1-Isopropyl-2-pyrrolidinyl)methyl]acetamide](/img/structure/B583738.png)
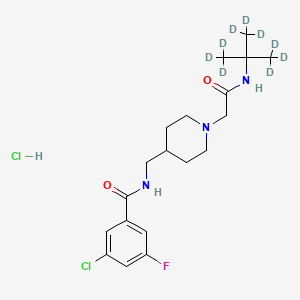
![1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B583741.png)
![1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(3-methoxyphenyl)ethanone](/img/structure/B583742.png)
